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Compound of Interest

Compound Name: Trimethylarsine

Cat. No.: B050810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Trimethylarsine (As(CH₃)₃), a volatile organoarsenic compound, serves as a critical precursor

in the microelectronics industry, a versatile ligand in coordination chemistry, and a building

block for more complex organoarsenic molecules.[1] This guide provides an in-depth overview

of its fundamental chemical reactivity, including its synthesis, oxidation, and reactions with

electrophiles such as alkyl halides and Lewis acids. Detailed experimental methodologies,

quantitative data, and visual representations of reaction pathways are presented to support

advanced research and development applications.

Physicochemical and Structural Properties
Trimethylarsine is a colorless, pyrophoric liquid with a distinct garlic-like odor.[1] It possesses

a trigonal pyramidal molecular geometry, consistent with VSEPR theory for an AX₃E₁ system.

The lone pair of electrons on the arsenic atom is responsible for its nucleophilic and basic

properties.

Table 1: Physicochemical Properties of Trimethylarsine
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Property Value Reference(s)

Molecular Formula C₃H₉As [1]

Molar Mass 120.027 g·mol⁻¹ [1]

Appearance Colorless liquid [1]

Density 1.124 g·cm⁻³ [1]

Melting Point -87.3 °C [1]

Boiling Point 56 °C [1]

Dipole Moment 0.86 D [1]

Table 2: Structural Parameters of Trimethylarsine

Parameter Value Reference(s)

Molecular Geometry Trigonal pyramidal [1]

As-C Bond Length 1.519 Å [1]

C-As-C Bond Angle 91.83° [1]

Synthesis of Trimethylarsine
The synthesis of trimethylarsine can be achieved through several routes, most commonly

involving the reaction of an arsenic precursor with a methylating agent. All procedures must be

conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques

due to the pyrophoric and toxic nature of the product and some reactants.

From Arsenic(III) Oxide and Trimethylaluminium
A common industrial method involves the reaction of arsenic(III) oxide with trimethylaluminium.

This reaction is driven by the high oxophilicity of aluminum.

Reaction: As₂O₃ + 1.5 [Al(CH₃)₃]₂ → 2 As(CH₃)₃ + 3/n (CH₃Al-O)n[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://www.benchchem.com/product/b050810?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://en.wikipedia.org/wiki/Trimethylarsine
https://www.benchchem.com/product/b050810?utm_src=pdf-body
https://www.benchchem.com/product/b050810?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trimethylarsine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As₂O₃

2 As(CH₃)₃

1.5 [Al(CH₃)₃]₂

3/n (CH₃Al-O)n

Click to download full resolution via product page

Synthesis from Arsenic(III) Oxide.

Experimental Protocol:

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical

stirrer, a reflux condenser with a gas outlet to a bubbler, and a pressure-equalizing dropping

funnel. The entire system is maintained under a positive pressure of dry argon.

Procedure:

Suspend arsenic(III) oxide in a high-boiling inert solvent (e.g., toluene or xylene) in the

reaction flask.

Slowly add a solution of trimethylaluminium in hexane to the stirred suspension at room

temperature. The reaction is exothermic and may require cooling to control the rate.

After the addition is complete, heat the mixture to reflux for several hours to drive the

reaction to completion.

Isolate the volatile trimethylarsine product by fractional distillation from the reaction

mixture. The aluminum-oxygen byproduct is a polymeric solid.

Purification: The collected distillate can be further purified by a second fractional distillation.

Yield: This method is reported to be highly efficient.[1]

From an Arsenic Halide and a Grignard Reagent
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A versatile laboratory-scale synthesis utilizes the reaction of arsenic(III) chloride with

methylmagnesium bromide, a Grignard reagent.

Reaction: AsCl₃ + 3 CH₃MgBr → As(CH₃)₃ + 3 MgBrCl

AsCl₃

As(CH₃)₃

3 CH₃MgBr

3 MgBrCl

Click to download full resolution via product page

Grignard Synthesis of Trimethylarsine.

Experimental Protocol:

Apparatus: A flame-dried Schlenk flask or three-necked flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.

Procedure:

Prepare or obtain a solution of methylmagnesium bromide in anhydrous diethyl ether.

Cool the Grignard solution in an ice-salt bath to 0 °C.

Slowly add a solution of arsenic(III) chloride in diethyl ether to the stirred Grignard reagent.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the mixture to warm to room temperature and stir for

1-2 hours.

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of

ammonium chloride.

Transfer the mixture to a separatory funnel, separate the ethereal layer, and wash it with

brine.
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Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent by distillation at atmospheric pressure. The trimethylarsine can then

be isolated by fractional distillation of the residue.

Yield: Typical yields for this type of reaction are moderate to high, depending on the purity of

the reagents and the strictness of the anhydrous conditions.

Core Reactivity
Oxidation
Trimethylarsine is pyrophoric, reacting spontaneously and exothermically with atmospheric

oxygen to form trimethylarsine oxide (TMAO).[1] This reactivity is a key consideration for its

handling and storage, which must be done under an inert atmosphere.

Reaction: 2 As(CH₃)₃ + O₂ → 2 O=As(CH₃)₃

As(CH₃)₃

O=As(CH₃)₃

Spontaneous,
Exothermic

O₂
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Oxidation of Trimethylarsine.

Experimental Protocol (Controlled Oxidation):

Caution: This procedure should only be performed by experienced personnel in a well-

ventilated fume hood with appropriate safety measures in place.

Apparatus: A Schlenk flask equipped with a magnetic stirrer and a gas inlet.

Procedure:

Dissolve trimethylarsine in a dry, inert solvent such as toluene in the Schlenk flask.
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Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to

moderate the reaction rate.

Slowly bubble a controlled stream of dry air or oxygen through the stirred solution.

Monitor the reaction progress using a suitable analytical technique (e.g., NMR or GC).

Once the reaction is complete, remove the solvent under reduced pressure to yield

trimethylarsine oxide as a white, hygroscopic solid.

Reaction with Alkyl Halides (Quaternization)
As a nucleophile, trimethylarsine readily reacts with alkyl halides in a classic Sₙ2 reaction to

form quaternary arsonium salts. The reaction with methyl iodide is a prototypical example,

yielding tetramethylarsonium iodide.

Reaction: As(CH₃)₃ + CH₃I → [As(CH₃)₄]⁺I⁻

As(CH₃)₃

[As(CH₃)₄]⁺I⁻

Sₙ2

CH₃I
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Quaternization of Trimethylarsine.

Experimental Protocol:

Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser under an inert

atmosphere.

Procedure:

Dissolve trimethylarsine in a suitable solvent such as diethyl ether or acetone.
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Add an equimolar amount of methyl iodide to the solution at room temperature.

The reaction is typically spontaneous, and the solid product, tetramethylarsonium iodide,

will precipitate from the solution.

Stir the mixture for several hours to ensure complete reaction.

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Yield: Yields for this type of reaction are generally high.

Reaction with Lewis Acids
The lone pair on the arsenic atom allows trimethylarsine to act as a Lewis base, forming

adducts with various Lewis acids. The strength of the interaction and the stability of the

resulting adduct depend on the nature of the Lewis acid. While it reportedly does not react with

weaker Lewis acids like trimethylborane, it forms stable complexes with stronger Lewis acids,

including boron trihalides, gallium trichloride, and various transition metal compounds.[2][3]

General Reaction: As(CH₃)₃ + LA → (CH₃)₃As→LA (where LA = Lewis Acid)

As(CH₃)₃
(Lewis Base)

(CH₃)₃As→LA
(Adduct)

Coordination

Lewis Acid
(e.g., GaCl₃, TiCl₄)
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Lewis Acid-Base Adduct Formation.

Experimental Protocol (Example with Gallium Trichloride):

Apparatus: A Schlenk flask with a magnetic stirrer under an inert atmosphere.

Procedure:
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Dissolve gallium trichloride in a dry, non-coordinating solvent like dichloromethane or

hexane.

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of trimethylarsine to the stirred solution.

A precipitate of the adduct, (CH₃)₃As·GaCl₃, will form.

Allow the mixture to warm to room temperature and stir for an additional hour.

Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.

Characterization: The formation of the adduct can be confirmed by spectroscopic methods.

For example, in the IR spectrum, the As-C stretching frequencies will shift upon coordination

to the Lewis acid.

Spectroscopic Characterization Data
Spectroscopic data is essential for the identification and purity assessment of trimethylarsine.

Table 3: NMR and Mass Spectrometry Data for Trimethylarsine

Technique Parameter Value Reference(s)

¹H NMR Chemical Shift (δ) ~0.9 ppm (singlet)
Estimated based on

related compounds

¹³C NMR Chemical Shift (δ) ~9.8 ppm [4] (Calculated)

Mass Spec. (EI) Molecular Ion (M⁺) m/z = 120 [5]

Mass Spec. (EI) Major Fragments

m/z = 105 [M-CH₃]⁺,

90 [M-2CH₃]⁺, 75

[As]⁺

Inferred from

fragmentation patterns

Table 4: Key Infrared Absorption Frequencies for Trimethylarsine
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Vibration Mode Wavenumber (cm⁻¹) Intensity

C-H stretch ~2980, ~2910 Strong

CH₃ deformation ~1420, ~1250 Medium

As-C stretch ~570 Strong

CH₃ rock ~850 Medium

(Note: IR data are estimated

based on typical ranges for

organometallic compounds.

Specific values may vary.)

Safety and Handling
Trimethylarsine is a highly toxic, pyrophoric, and flammable compound.[1] It must be handled

with extreme caution in a well-ventilated fume hood or glovebox under an inert atmosphere.

Personal protective equipment, including flame-retardant lab coats, safety goggles, and

appropriate gloves, is mandatory. All waste containing trimethylarsine must be quenched and

disposed of according to institutional and regulatory guidelines for hazardous materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Core Chemical Reactivity of Trimethylarsine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050810#basic-chemical-reactivity-of-trimethylarsine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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